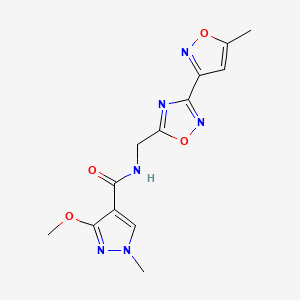

3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O4/c1-7-4-9(17-22-7)11-15-10(23-18-11)5-14-12(20)8-6-19(2)16-13(8)21-3/h4,6H,5H2,1-3H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNAVERKICNCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound with potential therapeutic applications. Its structural complexity includes a pyrazole core substituted with methoxy and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

With a molecular weight of approximately 318.29 g/mol, it features distinct functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections detail the anticancer and antimicrobial properties observed in studies.

Anticancer Activity

- Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells.

-

Case Studies :

- A study synthesized various derivatives of oxadiazole and triazole, including the target compound, and evaluated their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that several derivatives exhibited IC50 values in the low micromolar range (e.g., 1.1 μM for MCF-7) .

- Another investigation highlighted that compounds containing the oxadiazole moiety demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar mechanisms .

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 3-Methoxy... | MCF-7 | 1.1 | |

| Compound X | HCT-116 | 2.6 | |

| Compound Y | HepG2 | 1.4 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The following points summarize its effectiveness against various pathogens:

- Antimicrobial Spectrum : Preliminary studies indicate that derivatives of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Inhibition Studies : In vitro assays revealed that certain derivatives exhibited significant inhibition zones against tested bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with biological targets. These studies support the observed biological activities by elucidating binding affinities and interaction patterns with key enzymes involved in cancer progression and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The methoxy group in the target compound may enhance solubility compared to chloro-substituted analogs (e.g., 3b: Cl substituents, mp 171–172°C) . Spectral data comparisons:

- ¹H-NMR : The target’s methoxy group (~δ 3.3–3.5 ppm) and isoxazole protons (~δ 6.5–7.0 ppm) would differ from 3a’s aromatic protons (δ 7.43–8.12 ppm) .

- MS : A higher molecular weight (vs. 3a: [M+H]⁺ 403.1) is expected due to the oxadiazole-isoxazole moiety.

Table 2: Key Physicochemical Data

Bioactivity and Functional Implications

While bioactivity data for the target compound are absent, structurally related compounds exhibit diverse activities:

- Oxadiazole derivatives () : Often associated with anti-inflammatory or antiviral properties .

- Fluorobenzyl-isoxazole () : Fluorine substitution may enhance metabolic stability and receptor binding .

The target’s unique oxadiazole-isoxazole chain could improve binding to hydrophobic enzyme pockets, while the methoxy group may modulate electronic effects for enhanced solubility.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-methoxy-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling of pyrazole and oxadiazole intermediates : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkylating agents (e.g., RCH2Cl) in N,N-dimethylformamide (DMF) using K2CO3 as a base at room temperature .

- Optimization of reaction conditions : Control solvent choice (e.g., DMF for solubility), temperature (ambient to 80°C), and stoichiometry to enhance yield and purity. Ultrasound-assisted methods may accelerate reaction rates .

- Characterization : Confirm structure via ¹H/¹³C NMR for regiochemistry and mass spectrometry for molecular weight verification .

Basic: How should researchers characterize the structural features of this compound?

Answer:

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Assign peaks to distinguish methoxy (δ ~3.3–3.8 ppm), methyl groups on pyrazole/isoxazole (δ ~2.1–2.5 ppm), and oxadiazole-linked methylene protons (δ ~4.5–5.0 ppm) .

- X-ray crystallography : Resolve bond lengths and angles in the oxadiazole-pyrazole core to validate electronic interactions and planarity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C15H15N5O2S for analogs) with <5 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Modify substituents : Replace the methoxy group with electron-withdrawing (e.g., -CF3) or donating (-NH2) groups to assess effects on target binding .

- Evaluate pharmacokinetic properties : Measure logP (lipophilicity) and plasma protein binding using HPLC and equilibrium dialysis. For example, analogs with reduced protein binding showed improved oral bioavailability in factor Xa inhibitors .

- Incorporate bioisosteres : Substitute the 1,2,4-oxadiazole ring with 1,3,4-thiadiazole to enhance metabolic stability while retaining activity .

Advanced: What experimental approaches validate target engagement and selectivity in enzyme inhibition assays?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for factor Xa) to measure IC50 values. Compare selectivity against off-target enzymes (e.g., trypsin, kallikrein) via kinetic assays .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to immobilized targets. For example, aminobenzisoxazole-containing analogs showed 1000-fold selectivity for factor Xa over trypsin .

- Cellular efficacy models : Test antithrombotic activity in rodent models (e.g., venous thrombosis) at doses reflecting free plasma concentrations .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products. Purity thresholds should exceed 95% .

- Stability studies : Store lyophilized samples at -20°C under inert gas (N2/Ar) to prevent oxidation of the oxadiazole ring .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; analogs with methoxyphenyl groups decompose above 200°C .

Advanced: How can molecular docking guide the design of derivatives with enhanced potency?

Answer:

- Target selection : Use crystal structures of enzymes (e.g., factor Xa PDB: 2BOK) to model binding pockets .

- Docking software : Employ AutoDock Vina or Schrödinger Glide to predict binding poses. Focus on hydrogen bonds between the carboxamide group and catalytic residues (e.g., Ser195 in serine proteases) .

- Free energy calculations : Apply MM-GBSA to rank derivatives by predicted ΔGbinding. Optimize substituents (e.g., 5-methylisoxazole) for van der Waals interactions .

Basic: What are common synthetic impurities, and how are they resolved?

Answer:

- Byproducts : Unreacted pyrazole intermediates or regioisomeric oxadiazoles. Detect via LC-MS and purify using silica gel chromatography (ethyl acetate/hexane gradients) .

- Oxidation products : Methoxy-to-carbonyl conversion under acidic conditions. Mitigate by avoiding strong oxidizers (e.g., HNO3) during synthesis .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Electron-deficient rings : The 1,2,4-oxadiazole core enhances electrophilicity, facilitating nucleophilic substitution at the methylene bridge. Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl group introductions .

- Methoxy groups : Activate adjacent positions for electrophilic substitution but may sterically hinder coupling reactions. Optimize using bulky ligands (e.g., XPhos) to prevent side reactions .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Binary mixtures : Use ethanol/water (3:1 v/v) or dichloromethane/hexane (1:2) to achieve high yields of crystalline product .

- Temperature gradients : Cool solutions from reflux to 4°C slowly to minimize amorphous precipitation .

Advanced: How can in vitro ADMET profiles be improved without compromising potency?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.